Product packaging for VEGFR-2-IN-44(Cat. No.:CAS No. 288144-20-7)

VEGFR-2-IN-44

Cat. No.: B160859
CAS No.: 288144-20-7
M. Wt: 343.2 g/mol
InChI Key: RFHPWPWVGFSLOP-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Angiogenesis in Pathological Processes

Angiogenesis is a fundamental biological process essential for embryonic development, tissue repair, and wound healing. musechem.com However, its dysregulation is a critical component in the progression of numerous diseases. musechem.com In oncology, tumors exploit angiogenesis to create a dedicated blood supply, which provides the necessary oxygen and nutrients for their growth, invasion, and metastasis. musechem.comnih.gov Beyond cancer, pathological angiogenesis is implicated in ocular diseases such as diabetic retinopathy and age-related macular degeneration, where excessive vessel growth in the retina can lead to blindness. musechem.comnih.govspandidos-publications.com Inflammatory conditions like rheumatoid arthritis also feature abnormal angiogenesis, contributing to chronic inflammation and tissue damage. musechem.com The critical dependence of these pathologies on aberrant blood vessel formation makes angiogenesis a prime target for therapeutic intervention.

Table 1: Pathological Conditions Associated with Aberrant Angiogenesis
Disease CategorySpecific ConditionRole of Angiogenesis
OncologySolid Tumors (e.g., Breast, Colon, Lung)Supports tumor growth, survival, and metastasis. musechem.comnih.gov
Ocular DiseasesDiabetic RetinopathyExcessive neovascularization in the retina in response to hypoxia. musechem.comspandidos-publications.com
Ocular DiseasesAge-Related Macular Degeneration (AMD)Abnormal blood vessel growth from the choroid. musechem.comresearchgate.net
Inflammatory DiseasesRheumatoid ArthritisContributes to chronic inflammation and joint tissue damage. musechem.com

Role of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) family and its receptors are the principal regulators of angiogenesis. Among the receptors, VEGFR-2, a receptor tyrosine kinase also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the pro-angiogenic signals of its main ligand, VEGF-A. musechem.comnih.gov

Expressed predominantly on vascular endothelial cells, VEGFR-2 activation is the initiating step for a cascade of cellular responses required for forming new blood vessels. musechem.com Upon binding VEGF-A, VEGFR-2 receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular domain. nih.gov This phosphorylation creates docking sites for various signaling proteins, triggering multiple downstream pathways that orchestrate endothelial cell function. musechem.comnih.gov

Key functions mediated by VEGFR-2 signaling include:

Proliferation: Activation of the PLCγ-PKC-MAPK pathway stimulates DNA synthesis and endothelial cell division. nih.govfrontiersin.org

Survival: The PI3K-Akt signaling pathway is engaged to inhibit apoptosis and promote endothelial cell survival. frontiersin.orgresearchgate.net

Migration: Signaling through pathways involving p38 MAPK and focal adhesion kinase (FAK) is crucial for the directed migration of endothelial cells toward angiogenic stimuli. nih.govresearchgate.net

Permeability: VEGFR-2 activation increases the permeability of blood vessels, a critical step in allowing plasma proteins to leak into the surrounding tissue, which facilitates the formation of a new vascular network. ahajournals.org

Table 2: Key Downstream Signaling Pathways of VEGFR-2
PathwayKey MediatorsPrimary Endothelial Cell Response
ProliferationPLCγ, PKC, Raf, MEK, MAPK/ERKStimulates cell division and growth. nih.govfrontiersin.org
SurvivalTSAd, Src, PI3K, AktInhibits apoptosis and promotes cell survival. frontiersin.orgresearchgate.net
MigrationFAK, p38 MAPK, NCK, CDC42Regulates cytoskeletal rearrangement for cell motility. nih.govfrontiersin.org
Permeabilityc-Src, PLCγIncreases vascular leakiness. spandidos-publications.comahajournals.org

In pathological states, the tightly regulated process of VEGFR-2 signaling becomes dysregulated. musechem.com In the context of cancer, tumor cells often secrete high levels of VEGF-A, leading to sustained and excessive activation of VEGFR-2 on nearby endothelial cells. musechem.comnih.gov This chronic stimulation drives the formation of a dense, albeit often disorganized and leaky, tumor vasculature that is essential for malignant progression. musechem.com Similarly, in diabetic retinopathy, retinal hypoxia triggers an increase in VEGF-A expression, leading to aberrant VEGFR-2-mediated neovascularization and vascular permeability, causing retinal damage. musechem.comspandidos-publications.com Genetic studies have further demonstrated that epsin deficiency, which leads to elevated VEGFR2 levels and enhanced VEGF signaling, results in aberrant angiogenesis, underscoring the importance of precise receptor regulation. nih.gov

Rationale for VEGFR-2 Kinase as a Therapeutic Target

The central and indispensable role of the VEGF-A/VEGFR-2 axis in pathological angiogenesis makes it a highly attractive target for therapeutic intervention. nih.govrsc.org The rationale is straightforward: by inhibiting the kinase activity of VEGFR-2, it is possible to block the downstream signaling that drives endothelial cell proliferation and migration, thereby cutting off the blood supply to tumors or preventing abnormal vessel growth in other diseases. wikipedia.orgnih.gov This anti-angiogenic approach targets the tumor vasculature rather than the tumor cells directly, representing a distinct strategy in cancer therapy. wikipedia.org

The human genome encodes over 500 kinases, which act as critical nodes in virtually all signal transduction pathways that regulate cellular functions like growth, differentiation, and survival. nih.gov Mutations or dysregulation of these kinases can lead to constitutively active signaling cascades, a common feature in diseases like cancer. nih.govnih.gov The theoretical basis for kinase inhibition as a therapeutic strategy rests on the ability of small molecules or antibodies to specifically block the function of these overactive enzymes. nih.govclevelandclinic.org By targeting the ATP-binding site or allosteric sites, kinase inhibitors can prevent the phosphorylation of substrate proteins, effectively shutting down the aberrant signaling pathway. nih.govnih.gov This targeted approach can halt the cellular processes, such as proliferation and angiogenesis, that contribute to disease progression, offering a more precise method of disease modulation compared to conventional cytotoxic chemotherapies. nih.govyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15BrN2O B160859 VEGFR-2-IN-44 CAS No. 288144-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288144-20-7
Record name Vegfr 2 kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Vegfr 2 Kinase Inhibition

Classification of VEGFR-2 Kinase Inhibitors by Binding Mode

VEGFR-2 kinase inhibitors are broadly categorized into three main types based on their distinct binding modes and the conformational state of the kinase domain they target. researchgate.net This classification helps in understanding their mechanism of action and provides a framework for the development of new, more potent therapeutic agents.

Type I inhibitors are designed to compete directly with adenosine (B11128) triphosphate (ATP) for binding to the active conformation of the VEGFR-2 kinase domain. researchgate.netnih.gov This active state is characterized by the "DFG-in" conformation, where the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is oriented inwards, making the ATP-binding pocket accessible. nih.gov These inhibitors typically mimic the adenine (B156593) moiety of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. tandfonline.comnih.gov Sunitinib is a well-known example of a Type I inhibitor that competitively binds to the ATP pocket. tandfonline.comnih.gov By occupying this site, Type I inhibitors prevent the phosphorylation necessary for activating the receptor's signaling cascade. tandfonline.com

Type II inhibitors, which include the class "VEGF Receptor 2 Kinase Inhibitor II," target the inactive "DFG-out" conformation of the kinase. nih.govdovepress.com In this conformation, the DFG motif flips, causing the phenylalanine residue to move into the ATP-binding site while the aspartate residue faces outward. nih.gov This conformational change exposes a hydrophobic allosteric pocket adjacent to the ATP-binding site. tandfonline.comdovepress.com

Type II inhibitors are unique in that they occupy both the ATP-binding region and this adjacent allosteric site. researchgate.net This dual interaction stabilizes the inactive DFG-out state, effectively locking the kinase in a non-functional conformation. researchgate.net Because the allosteric pocket is less conserved across different kinases compared to the ATP-binding site, Type II inhibitors can achieve greater selectivity and often exhibit slower dissociation rates from the receptor. dovepress.comnih.gov Prominent examples of Type II inhibitors include Sorafenib, Regorafenib, and Tivozanib. dovepress.comresearchgate.net

Type III inhibitors represent a distinct class that forms a permanent, covalent bond with the kinase. tandfonline.commdpi.com Unlike Type I and II inhibitors that bind reversibly, these molecules are designed with a reactive electrophilic group, or "warhead," that forms an irreversible bond with a specific nucleophilic cysteine residue within or near the ATP-binding site of the VEGFR-2 kinase. tandfonline.comnih.gov This covalent interaction permanently blocks the binding of ATP, leading to an irreversible inhibition of kinase activity. tandfonline.com This mechanism can offer advantages in terms of prolonged duration of action and high potency. Vatalanib has been cited as an example of this class of inhibitors. tandfonline.comnih.gov

Specific Molecular Interactions and Binding Affinities

The binding affinity and specificity of VEGFR-2 inhibitors are dictated by a precise set of molecular interactions within the kinase domain. These interactions primarily involve hydrogen bonding and hydrophobic contacts, which stabilize the inhibitor-receptor complex.

Hydrogen bonds are critical for anchoring inhibitors to the VEGFR-2 kinase domain. In both Type I and Type II inhibitors, key hydrogen bonds are formed with amino acid residues in the hinge region, which connects the N- and C-lobes of the kinase.

Hinge Region: The backbone nitrogen of Cysteine 919 (Cys919) and the backbone carbonyl of Glutamate 917 (Glu917) are common hydrogen bonding partners for inhibitors, mimicking the interactions of the adenine ring of ATP. nih.govresearchgate.net

DFG Motif Region (Type II specific): Type II inhibitors form additional, characteristic hydrogen bonds with residues near the DFG motif. The amide or urea (B33335) moieties commonly found in these inhibitors are positioned to interact with the side chain of Glutamate 885 (Glu885) and the backbone carbonyl of Aspartate 1046 (Asp1046). nih.govresearchgate.netnih.gov These interactions are crucial for stabilizing the DFG-out conformation. researchgate.net

Table 1: Key Hydrogen Bonding Interactions for VEGFR-2 Inhibitors

Inhibitor Type Interacting Region Key Amino Acid Residues Role of Interaction
Type I & II Hinge Region Cys919, Glu917 Anchors inhibitor in the ATP-binding site. nih.gov
Type II DFG Motif Glu885, Asp1046 Stabilizes the inactive DFG-out conformation. nih.govresearchgate.net

Hydrophobic interactions are particularly significant for the binding of Type II inhibitors, which extend into the allosteric pocket created by the DFG-out conformation. tandfonline.comresearchgate.net This pocket is lined with nonpolar amino acid residues, and the ability of an inhibitor to make favorable contacts within this region is a major determinant of its binding affinity and selectivity. nih.govresearchgate.net The terminal hydrophobic tail of the inhibitor settles into this pocket, maximizing van der Waals forces and displacing water molecules. researchgate.net

Key hydrophobic residues that line the allosteric pocket and interact with Type II inhibitors include:

Isoleucine 888 (Ile888)

Leucine 889 (Leu889)

Isoleucine 892 (Ile892)

Valine 898 (Val898)

Valine 899 (Val899)

Leucine 1019 (Leu1019)

Isoleucine 1044 (Ile1044)

Phenylalanine 1047 (Phe1047) mdpi.comnih.govresearchgate.net

Conformational Adaptations Induced by Inhibitor Binding

The binding of an inhibitor to the VEGFR-2 kinase domain induces significant conformational changes that are essential to its inhibitory function. Kinase inhibitors are generally classified based on the specific conformation of the enzyme they bind to and stabilize. rsc.org The activation loop of the kinase domain, which contains a highly conserved Asp-Phe-Gly (DFG) motif, can exist in two principal conformations:

DFG-in (Active Conformation): In this state, the aspartate residue of the DFG motif faces into the ATP-binding pocket, and the phenylalanine residue is oriented outwards. This conformation is competent for binding ATP and phosphorylating substrates. Inhibitors that bind to this active conformation are known as Type I inhibitors . rsc.org They typically occupy the adenine-binding region of the ATP pocket.

DFG-out (Inactive Conformation): Here, the DFG motif is flipped, with the phenylalanine residue occupying the ATP-binding site and the aspartate residue pointing outwards. This movement exposes an adjacent hydrophobic "allosteric" pocket. Inhibitors that bind to and stabilize this inactive state are termed Type II inhibitors . rsc.orgspandidos-publications.com These inhibitors not only occupy the ATP site but also extend into the adjacent allosteric pocket, often resulting in higher selectivity. rsc.org

VEGF Receptor 2 Kinase Inhibitor II, identified as the pyridinyl-anthranilamide compound N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is a potent, reversible, and ATP-competitive inhibitor of VEGFR-2 (KDR) kinase activity. merckmillipore.comsigmaaldrich.com While a crystal structure of this specific inhibitor with VEGFR-2 is not publicly documented, its binding mode can be inferred from its interaction with the closely related VEGFR-1. The crystal structure of VEGFR-1 in complex with N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (PDB ID: 3HNG) reveals how the inhibitor occupies the ATP-binding site, providing a model for its likely interaction with VEGFR-2. guidetopharmacology.orgpdbj.org Such inhibitors make critical hydrogen bond and hydrophobic interactions within the kinase's active site to stabilize a non-functional conformation, thereby preventing the catalytic activity of the receptor. wikipedia.org

Impact of Inhibition on Receptor Phosphorylation

The primary and most direct consequence of inhibitor binding within the kinase domain is the blockade of the receptor's phosphorylation activity. This has a cascading effect, beginning with the suppression of its own activation and extending to the prevention of downstream signal propagation.

Suppression of Autophosphorylation

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes, leading to a conformational change that activates its intracellular kinase domain. wikipedia.orgpdbj.org This activation triggers trans-autophosphorylation, where the kinase domain of one receptor monomer phosphorylates specific tyrosine residues on the C-terminal tail and kinase insert domain of the adjacent monomer. rsc.orgbmbreports.org Key autophosphorylation sites on human VEGFR-2 include Tyr1175 and Tyr1214, which are crucial for propagating the signal. wikipedia.org

VEGF Receptor 2 Kinase Inhibitor II potently inhibits the kinase activity of VEGFR-2 (KDR) with a reported IC₅₀ value of 20 nM. merckmillipore.com As an ATP-competitive inhibitor, it directly blocks the catalytic function of the kinase. By occupying the ATP-binding site, it prevents the phosphotransfer reaction necessary for autophosphorylation. merckmillipore.com Therefore, in the presence of this inhibitor, the VEGF-induced autophosphorylation of key tyrosine residues is suppressed. This abrogation of autophosphorylation is the initial and critical event that halts the entire signaling cascade before it can begin. While direct experimental data showing the suppression of specific phosphotyrosine sites by this particular inhibitor is limited, other potent VEGFR-2 inhibitors have been shown to effectively inhibit VEGF-induced phosphorylation of the receptor. bmbreports.orgoncotarget.com

Disruption of Downstream Signaling Transduction

The autophosphorylation of VEGFR-2 creates docking sites for various SH2 domain-containing adaptor proteins and signaling enzymes. The phosphorylation of specific tyrosine residues initiates distinct downstream pathways:

Phospho-Tyr1175 is a major docking site that recruits and activates phospholipase C-γ (PLCγ) and the adaptor protein Shb. Activation of PLCγ leads to the activation of the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK/ERK) pathways, which are critical for endothelial cell proliferation. bmbreports.orgoncotarget.com

Phospho-Tyr1214 recruits the adaptor molecule Nck, which subsequently activates the Fyn kinase and the SAPK2/p38 MAP kinase pathway, promoting endothelial cell migration. wikipedia.org

By preventing the initial autophosphorylation of VEGFR-2, VEGF Receptor 2 Kinase Inhibitor II effectively blocks the recruitment and activation of these downstream effectors. This leads to a complete shutdown of the signaling pathways that mediate the biological effects of VEGF. Research has demonstrated the efficacy of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide in blocking cellular processes that are dependent on VEGFR signaling. For instance, the inhibitor was used to demonstrate that VEGF-receptor activation is a necessary upstream event for the phosphorylation of Connexin43 (Cx43) and subsequent gap junction internalization in endothelial cells. molbiolcell.org Furthermore, it has been shown to effectively reduce GDNF-induced migration of colon cancer cells, a process demonstrated to be dependent on the VEGF-VEGFR1 interaction. bioscientifica.comresearchgate.net These findings confirm that the inhibitor disrupts the transduction of signals necessary for key cellular functions like cell migration.

Table 1: Inhibitory Activity of VEGF Receptor 2 Kinase Inhibitor II

Target Kinase IC₅₀ (nM) Reference
VEGFR-2 (KDR) 20 merckmillipore.com
VEGFR-1 (Flt-1) 180 merckmillipore.com
c-Kit 240 merckmillipore.com
c-Src 7,000 merckmillipore.com
EGF-R 7,300 merckmillipore.com

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Key Autophosphorylation Sites of VEGFR-2 and Downstream Pathways

Phosphorylation Site Recruited Proteins Major Downstream Pathway(s) Cellular Response Reference
Tyrosine 1175 (Tyr1175) PLCγ, Shb PLCγ-PKC-MAPK/ERK Endothelial Cell Proliferation bmbreports.orgoncotarget.com
Tyrosine 1214 (Tyr1214) Nck, Fyn SAPK2/p38 MAP Kinase Endothelial Cell Migration wikipedia.org

Preclinical Research Methodologies and Models

In Vitro Assays for VEGFR-2 Kinase Inhibitor Evaluation

Enzymatic kinase activity assays are fundamental in the initial screening and characterization of VEGFR-2 inhibitors. These biochemical assays directly measure the inhibitor's ability to block the catalytic activity of the isolated VEGFR-2 kinase domain. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Several compounds have been identified as potent inhibitors of VEGFR-2 kinase activity. For instance, a novel isothiazole, CP-547,632, was found to be a potent inhibitor of the VEGFR-2 kinase with an IC50 value of 11 nM. aacrjournals.org This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site. aacrjournals.org Another example is Lenvatinib, which strongly inhibited VEGFR-2 with a Ki (inhibition constant) of 0.74 nM. vascularcell.com Rivoceranib also demonstrated potent inhibition of VEGFR-2 kinase with an IC50 value of 16 nM. researchgate.netelevartx.com

Furthermore, various other small molecules have shown significant inhibitory activity against the VEGFR-2 enzyme. For example, a series of 1,3,4-thiadiazole-based derivatives, including compounds 28b and 31a, exhibited highly potent inhibition with IC50 values of 0.008 and 0.009 μM, respectively. mdpi.com Similarly, compound 72a from another chemical series showed strong inhibitory activity with an IC50 of 0.067 μM. mdpi.com A derivative identified as 23j was also found to be a very potent VEGFR-2 inhibitor, with an IC50 value of 3.7 nM. nih.gov

The following table summarizes the IC50 values of several representative VEGFR-2 kinase inhibitors:

CompoundIC50/Ki ValueReference
CP-547,63211 nM (IC50) aacrjournals.org
Lenvatinib0.74 nM (Ki) vascularcell.com
Rivoceranib16 nM (IC50) researchgate.netelevartx.com
Compound 28b0.008 µM (IC50) mdpi.com
Compound 31a0.009 µM (IC50) mdpi.com
Compound 72a0.067 µM (IC50) mdpi.com
Compound 23j3.7 nM (IC50) nih.gov

To assess the activity of inhibitors within a cellular context, cell-based assays that measure the autophosphorylation of VEGFR-2 are employed. These assays confirm that the inhibitor can penetrate the cell membrane and inhibit the kinase in its natural environment. Typically, endothelial cells, such as human umbilical vein endothelial cells (HUVECs) or porcine aorta endothelial cells expressing VEGFR-2, are stimulated with VEGF to induce receptor phosphorylation. aacrjournals.org The level of phosphorylated VEGFR-2 is then quantified, often using techniques like Western blotting or ELISA. aacrjournals.orgaacrjournals.org

For example, CP-547,632 was shown to inhibit VEGF-stimulated VEGFR-2 phosphorylation in cells with an IC50 value of 6 nM. aacrjournals.org Lenvatinib also effectively inhibited VEGF-induced tyrosine phosphorylation of VEGFR-2 in HUVECs, with an IC50 value of 0.25 nM, and also suppressed downstream signaling molecules like Erk1/2 and Akt. vascularcell.com The novel inhibitor YLL545 was also found to inhibit VEGF-induced phosphorylation of VEGFR-2 in HUVECs. nih.gov Similarly, the antibody 33C3 potently inhibited VEGF-A induced phosphorylation of VEGFR-2 with an IC50 of 99 ng/mL. aacrjournals.org

Beyond inhibiting kinase activity, the ultimate goal of VEGFR-2 inhibitors in an anti-angiogenic context is to disrupt the functional responses of endothelial cells that are critical for the formation of new blood vessels.

Angiogenesis involves the proliferation of endothelial cells. Therefore, assays measuring the anti-proliferative effects of VEGFR-2 inhibitors on endothelial cells, most commonly HUVECs, are essential. These assays, such as CCK-8 or EdU incorporation assays, quantify the ability of an inhibitor to block VEGF-induced cell growth.

Numerous studies have demonstrated the anti-proliferative effects of VEGFR-2 inhibitors. YLL545 inhibited VEGF-induced HUVEC proliferation with an IC50 of 5.884 μM. nih.govoncotarget.com SKLB1002 also significantly reduced VEGF-induced increases in HUVEC viability and proliferation. nih.gov Lenvatinib was shown to inhibit VEGF-induced proliferation of HUVECs with an IC50 value of 3.4 nM. vascularcell.com Furthermore, isomangiferin (B191597) was reported to inhibit VEGF-induced proliferation of HUVECs. nih.gov The purified recombinant VEGFR2-II–III domains also showed a 36% inhibition effect in HUVEC proliferation assays. oup.com

Endothelial cell migration and invasion are crucial early steps in angiogenesis, allowing endothelial cells to move into the surrounding tissue to form new vessels. ahajournals.org In vitro assays like the wound healing (or scratch) assay and Transwell invasion assays are used to evaluate the inhibitory effects of compounds on these processes.

VEGFR-2 inhibitors have consistently shown the ability to block endothelial cell migration and invasion. For instance, YLL545 was found to strongly inhibit HUVEC migration and invasion. nih.govoncotarget.com SKLB1002 also demonstrated a significant reduction in endothelial cell migration. nih.gov The compound VCC251801 effectively reduced endothelial cell migration in a wound healing assay. plos.org Similarly, Isomangiferin treatment inhibited cancer cell migration and invasion. nih.gov

The final step in angiogenesis modeled in vitro is the differentiation of endothelial cells into three-dimensional, capillary-like structures, a process known as tube formation. In this assay, endothelial cells, typically HUVECs, are seeded onto a basement membrane extract, such as Matrigel, and their ability to form networks of tubes is assessed.

VEGFR-2 inhibitors have been shown to be potent inhibitors of this process. YLL545 markedly inhibited the tube formation of HUVECs. nih.govoncotarget.com SKLB1002 also significantly reduced endothelial cell tube formation. nih.gov Lenvatinib inhibited VEGF-induced tube formation of HUVECs with an IC50 value of 2.7 nM. vascularcell.com Furthermore, Isomangiferin treatment was found to inhibit the formation of capillary-like structures by HUVECs. nih.gov The compound VCC251801 was also an efficient inhibitor of in vitro angiogenesis by interfering with the tube formation process. plos.org

Endothelial Cell Functional Assays

In Vivo Preclinical Models of Angiogenesis and Disease

The anti-angiogenic potential of VEGF Receptor 2 (VEGFR-2) Kinase Inhibitor II and other similar inhibitors is extensively evaluated in various in vivo preclinical models that mimic angiogenesis and disease progression. These models are crucial for understanding the efficacy of these inhibitors in a complex biological system before they can be considered for clinical trials.

Murine Corneal Angiogenesis Models

The murine corneal angiogenesis model is a widely used method to assess the in vivo efficacy of anti-angiogenic compounds. This model takes advantage of the normally avascular nature of the cornea. Angiogenesis is induced by various methods, such as chemical burns (e.g., with alkali), mechanical injury with sutures, or implantation of pellets containing pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

In a study involving an alkali-burn corneal model, the administration of SKLB1002, a potent VEGFR-2 inhibitor, significantly reduced both the length and number of newly formed blood vessels in the cornea. nih.govnih.gov Similarly, another VEGFR-2 tyrosine kinase inhibitor, ZK 261991, has been shown to block inflammation-induced hemangiogenesis and lymphangiogenesis in the corneas of mice. arvojournals.org Another compound, CP-547,632, demonstrated a dose-dependent inhibition of VEGF-induced corneal angiogenesis, with complete inhibition at a dose of 100 mg/kg. aacrjournals.org These findings highlight the direct anti-angiogenic effect of VEGFR-2 inhibitors in a localized and quantifiable manner.

Matrigel Plug Assays in Mice

The Matrigel plug assay is a robust in vivo model to quantify angiogenesis. Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors like VEGF or with tumor cells and injected subcutaneously into mice. The gel solidifies, and the recruitment of endothelial cells and the formation of new blood vessels into the plug can be assessed.

Several studies have demonstrated the effectiveness of VEGFR-2 kinase inhibitors using this model. For instance, the novel VEGFR-2 inhibitor YLL545 markedly inhibited the formation of new blood vessels in Matrigel plugs. nih.gov This was visually evident by the paler color of the plugs from treated mice and was quantified by measuring hemoglobin content and through immunofluorescent staining for the endothelial cell marker CD31. nih.govmdpi.com Similarly, the compound PPE8, a naphthoquinone-based agent, significantly reduced VEGF-A-induced and tumor cell-induced neovascularization in Matrigel plugs. mdpi.com The inhibitor VH02 also demonstrated a reduction in vascular density in Matrigel plugs. mdpi.com Furthermore, BMS-690514, an inhibitor of both human EGF and VEGF receptor kinase families, has also been assessed for its anti-angiogenic properties in a Matrigel plug assay. aacrjournals.org The pan-PKD inhibitor CRT0066101 was also shown to suppress VEGF-induced angiogenesis in this model. nih.gov

Zebrafish Embryonic Angiogenesis Models

The zebrafish (Danio rerio) embryo is a powerful vertebrate model for studying angiogenesis due to its rapid development, optical transparency, and genetic tractability. The formation of intersegmental vessels (ISVs) in zebrafish embryos is a well-characterized angiogenic process that can be easily visualized.

VEGFR-2 kinase inhibitors have been shown to effectively disrupt this process. For example, YLL545 inhibited the angiogenic formation of dorsolateral anastomotic vessels (DLAVs) and ISVs in zebrafish. nih.gov Another inhibitor, SKLB1002, also demonstrated a remarkable ability to block the formation of ISVs in zebrafish embryos and inhibit neovasculature induced by inoculated tumor cells. nih.gov The natural diterpenoid Eriocalyxin B (EriB) significantly suppressed the formation of subintestinal vessels (SIVs) in zebrafish embryos at non-toxic doses. oncotarget.com Furthermore, a pyridinyl-anthranilamide compound, known as VEGFR tyrosine kinase inhibitor II (VTKI), potently inhibits the kinase activities of VEGFR1 and VEGFR2, leading to significant defects in angiogenesis in zebrafish embryos. plos.org Studies have also shown that blocking all Vegf receptors with an inhibitor like SU5416 completely prevents segmental artery formation in zebrafish embryos. pnas.org

Tumor Xenograft Models (e.g., breast cancer, hepatocellular carcinoma)

Tumor xenograft models are fundamental in preclinical cancer research to evaluate the anti-tumor efficacy of novel therapeutic agents. These models involve the subcutaneous or orthotopic implantation of human tumor cells into immunocompromised mice.

VEGFR-2 kinase inhibitors have demonstrated significant anti-tumor activity in a variety of xenograft models. For instance, YLL545, a novel VEGFR-2 inhibitor, suppressed tumor angiogenesis and growth in a triple-negative breast cancer model. nih.govoncotarget.com Another potent inhibitor, SKLB1002, achieved over 60% inhibition of human tumor xenografts in athymic mice. nih.gov The orally bioavailable inhibitor YM-359445 showed highly potent antitumor activity against established tumors, including human colon cancer (Colo205) and lung cancer (A549) xenografts. aacrjournals.org

The dual c-Met and VEGFR-2 tyrosine kinase inhibitor, E7050, promoted tumor regression and prolonged survival in mouse xenograft models. nih.gov Similarly, the experimental VEGFR-TKI AG013925 induced tumor stasis in various tumor types, including drug-resistant MV522 carcinoma xenografts. nih.gov KRN633, a selective VEGFR-2 tyrosine kinase inhibitor, inhibited tumor growth in xenograft models of diverse tissue origins like lung, colon, and prostate. researchgate.net Apatinib (B926), another VEGFR-2 inhibitor, effectively inhibited tumor-induced angiogenesis and decreased tumor growth in several human tumor xenograft models. arvojournals.org Pazopanib, a VEGFR tyrosine kinase inhibitor, has also been studied for its antitumor activity in preclinical models. asco.org

Ocular Angiogenesis Models (e.g., Corneal Neovascularization)

Pathological ocular angiogenesis is a leading cause of vision loss in several eye diseases. Models of ocular angiogenesis, such as the alkali-burn induced corneal neovascularization (CoNV) model, are used to test the efficacy of anti-angiogenic therapies.

The VEGFR-2 inhibitor SKLB1002 has been shown to significantly inhibit the progression of CoNV in vivo. nih.govnih.govresearchgate.net Its administration decreased the mean length and number of new corneal blood vessels. nih.govresearchgate.net Apatinib, another inhibitor of VEGFR-2, has been investigated for its antiangiogenic effect against oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) in mice. arvojournals.org The inhibitor CP-547,632 was also found to inhibit VEGF-induced corneal angiogenesis. aacrjournals.org

Assessment of Antiangiogenic Efficacy in Preclinical Studies

The assessment of anti-angiogenic efficacy in preclinical studies involves a combination of macroscopic and microscopic evaluation methods. These assessments are critical to quantify the inhibitory effects of compounds like VEGF Receptor 2 Kinase Inhibitor II on neovascularization.

In murine corneal angiogenesis models, efficacy is often determined by measuring the length and area of the neovascularized cornea. nih.gov For Matrigel plug assays, the primary method of quantification is the measurement of hemoglobin content within the plug, which correlates with the extent of blood vessel infiltration. mdpi.com This is often complemented by immunohistochemical staining of the plugs for endothelial cell markers such as CD31 to visualize and quantify microvessel density (MVD). nih.govnih.govoncotarget.com

In zebrafish models, the anti-angiogenic effect is typically assessed by visually observing and quantifying the inhibition of intersegmental vessel (ISV) or subintestinal vessel (SIV) formation. nih.govoncotarget.com This can be done through microscopy and measuring the length or number of these vessels. nih.govoncotarget.com

For tumor xenograft models, the primary efficacy endpoint is the inhibition of tumor growth, which is measured by tumor volume and weight. oncotarget.comaacrjournals.org In addition to tumor growth, the anti-angiogenic effect within the tumor is assessed by immunohistochemical staining for CD31 to determine MVD. nih.govoncotarget.com Other markers that can be assessed include Ki67 for cell proliferation and TUNEL staining for apoptosis. oncotarget.com Advanced imaging techniques like ultrasound molecular imaging (USMI) can also be used to track changes in VEGFR-2 expression and predict tumor response to anti-angiogenic therapy. thno.org

In ocular angiogenesis models, the extent of corneal neovascularization is quantified by measuring the length and clock hours of new vessel growth. nih.gov For models like laser-induced choroidal neovascularization, the size and leakage of the CNV lesions are measured. arvojournals.org

The table below summarizes the preclinical models and assessment methods used for evaluating the anti-angiogenic efficacy of various VEGFR-2 kinase inhibitors.

Preclinical ModelAssessment MethodsKey FindingsCompound Examples
Murine Corneal Angiogenesis Measurement of neovascularized area and vessel length.Significant reduction in new blood vessel formation.SKLB1002, ZK 261991, CP-547,632
Matrigel Plug Assay Hemoglobin content analysis, CD31 immunohistochemistry for MVD.Inhibition of new blood vessel infiltration into the Matrigel plug.YLL545, PPE8, VH02, BMS-690514
Zebrafish Embryonic Angiogenesis Visualization and quantification of intersegmental and subintestinal vessels.Disruption of normal vessel development.YLL545, SKLB1002, Eriocalyxin B, VTKI
Tumor Xenograft Models Measurement of tumor volume and weight, CD31 staining for MVD, Ki67 and TUNEL staining.Inhibition of tumor growth and tumor-associated angiogenesis.YLL545, SKLB1002, YM-359445, E7050, AG013925, KRN633, Apatinib
Ocular Angiogenesis Models Measurement of corneal neovascularization, size and leakage of choroidal neovascularization.Inhibition of pathological ocular neovascularization.SKLB1002, Apatinib, CP-547,632

Microvessel Density Analysis

Microvessel density (MVD) analysis is a critical method for quantifying the extent of angiogenesis within a tumor. By measuring the number of small blood vessels, researchers can assess the anti-angiogenic effects of VEGFR-2 kinase inhibitors. This analysis is commonly performed using immunohistochemical staining for endothelial cell markers, such as CD31.

Several studies have demonstrated the capacity of various VEGFR-2 kinase inhibitors to reduce MVD in tumor xenografts. For instance, treatment with the inhibitor Lenvatinib resulted in an 80% to 86% reduction of MVD in a KP-1/VEGF xenograft model compared to the control group. vascularcell.com Similarly, in a breast cancer xenograft model using MDA-MB-231 cells, the novel inhibitor YLL545 was shown to decrease tumor MVD, as confirmed by anti-CD31 antibody staining. oncotarget.com

The compound CP-547,632 also demonstrated a statistically significant decrease of 38% in the number of microvessels in DLD-1 human colon carcinoma xenografts. aacrjournals.org In a separate study, the dual c-Met and VEGFR-2 inhibitor E7050 was observed to decrease the blood vessel density in tumors, as revealed by immunohistochemical analysis with the CD31 marker. nih.gov

Further evidence of MVD reduction comes from studies with other inhibitors. Eriocalyxin B , a natural diterpenoid, significantly decreased MVD in a 4T1 breast tumor model. oncotarget.com The inhibitor MK-0888 was also found to decrease tumor microvascular density in MatB III primary tumors. researchgate.net In glioblastoma xenografts, treatment with voacangine led to a measurable decrease in the number of CD31-positive structures. mdpi.com

CompoundXenograft ModelKey Findings on Microvessel Density (MVD)Reference
LenvatinibKP-1/VEGF80% to 86% reduction in MVD compared to control. vascularcell.com
YLL545MDA-MB-231 (Breast Cancer)Decreased tumor MVD confirmed by anti-CD31 staining. oncotarget.com
CP-547,632DLD-1 (Colon Carcinoma)38% statistically significant decrease in microvessel number. aacrjournals.org
E7050KP-1/VEGFDecreased blood vessel density of the tumor. nih.gov
MK-0888MatB III (Rat Mammary Cancer)Decreased tumor microvascular density. researchgate.net
VoacangineGlioblastomaDecreased number of CD31-positive structures. mdpi.com
Eriocalyxin B4T1 (Breast Cancer)Significantly decreased MVD quantified by CD31-stained cells. oncotarget.com

Tumor Growth Inhibition (in xenograft models)

The efficacy of VEGFR-2 kinase inhibitors is frequently evaluated by their ability to inhibit tumor growth in xenograft models, where human tumor cells are implanted into immunodeficient mice.

Lenvatinib has demonstrated a broad spectrum of antitumor activity, causing dose-dependent tumor growth inhibition in all seven human tumor xenograft models tested and even tumor shrinkage in four of these models. vascularcell.com The novel inhibitor YLL545 resulted in approximately 50% inhibition of tumor growth in a nude mouse xenograft model using MDA-MB-231 breast cancer cells. oncotarget.com

E7050 , a dual inhibitor of c-Met and VEGFR-2, showed strong inhibition of tumor growth and even induced tumor regression and disappearance in some xenograft models with c-Met amplification. nih.govnih.gov Another potent inhibitor, YM-359445 , produced significant, dose-dependent inhibition of tumor xenograft growth in all models tested. In a human colon cancer Colo205 xenograft model, it achieved over 100% inhibition of tumor growth, and in a human lung cancer A549 model, it led to tumor regression of 61% and 73% at different doses. aacrjournals.org

The compound CP-547,632 resulted in as much as 85% tumor growth inhibition in athymic mice bearing human xenografts. aacrjournals.org In an orthotopic rat model of breast cancer using Mat B III cells, MK-0888 suppressed primary tumor growth in a dose- and schedule-dependent manner. researchgate.net

CompoundXenograft Model(s)Key Findings on Tumor Growth InhibitionReference
LenvatinibVarious human tumor xenograftsDose-dependent tumor growth inhibition in all 7 models tested; tumor shrinkage in 4 of 7 models. vascularcell.com
YLL545MDA-MB-231 (Breast Cancer)~50% inhibition of tumor growth compared to vehicle. oncotarget.com
E7050Various, including c-Met amplified tumorsStrong tumor growth inhibition; induced tumor regression and disappearance in some models. nih.govnih.gov
YM-359445Colo205 (Colon), A549 (Lung)>100% inhibition in Colo205; up to 73% tumor regression in A549. aacrjournals.org
CP-547,632Various human tumor xenograftsUp to 85% tumor growth inhibition. aacrjournals.org
MK-0888Mat B III (Rat Mammary Cancer)Suppressed primary tumor growth in a dose- and schedule-dependent manner. researchgate.net

Inhibition of Tumor Dissemination and Metastasis in Models

A crucial aspect of cancer therapy is the prevention of metastasis, the spread of cancer cells from the primary tumor to distant sites. VEGFR-2 kinase inhibitors are investigated for their potential to inhibit this process.

In a peritoneal dissemination model, E7050 demonstrated an antitumor effect against peritoneal tumors and significantly prolonged the lifespan of treated mice. nih.govnih.gov The inhibitor MK-0888 was tested in a metastatic orthotopic rat model of breast cancer, where it was found to suppress metastatic tumor growth and reduce the incidence of metastasis. researchgate.net In this model, micrometastases were detected in lymph nodes and lungs, and the inhibitor was effective in curbing this spread. researchgate.net

Studies combining the VEGF inhibitor bevacizumab with an angiopoietin-2 inhibitor, L1-10 , in a brain metastases of breast cancer model, observed a significant reduction in the number of metastatic lesions. frontiersin.org The bevacizumab-only group saw a 56% reduction, while the combination therapy group experienced an 86% reduction in metastatic lesions. frontiersin.org These findings suggest that targeting the VEGF pathway, often through VEGFR-2 inhibition, is a viable strategy for controlling metastatic disease. frontiersin.org

Compound/AgentMetastasis ModelKey Findings on Inhibition of Dissemination and MetastasisReference
E7050Peritoneal dissemination modelShowed an antitumor effect against peritoneal tumors and significantly prolonged lifespan. nih.govnih.gov
MK-0888Mat B III (Orthotopic Rat Mammary Cancer)Suppressed metastatic tumor growth and reduced the incidence of metastasis to lymph nodes and lungs. researchgate.net
Bevacizumab (+ L1-10)Brain Metastases of Breast Cancer (MDA-MB-231Br, 4T1Br)Bevacizumab alone reduced metastatic lesions by 56%; combination with L1-10 reduced lesions by 86%. frontiersin.org

Advanced Research Avenues in Vegfr 2 Kinase Inhibition

Overcoming Resistance Mechanisms in Preclinical Models

The clinical efficacy of VEGFR-2 kinase inhibitors is often hampered by the development of resistance. Preclinical research has focused on elucidating and overcoming these resistance mechanisms. A primary mechanism of resistance is the activation of alternative pro-angiogenic signaling pathways that bypass the need for VEGF/VEGFR-2 signaling. nih.govnih.gov These compensatory pathways can be activated by treatment-induced hypoxia. nih.gov

Key alternative pathways implicated in resistance include those mediated by fibroblast growth factors (FGFs), angiopoietin-1 (Ang-1), ephrins, and other members of the VEGF family. nih.gov For instance, prolonged anti-VEGF antibody treatment in a pancreatic cancer mouse model led to the increased expression of several pro-angiogenic factors, including Ang-1, Ephrin-A1/A2, and FGF2. mdpi.com Similarly, preclinical studies have shown an increase in SDF1 and placental growth factor (PlGF) in mice treated with anti-VEGFR-2 compounds. mdpi.com The recruitment of bone marrow-derived cells (BMDCs) can also restore vascularization in tumors, enabling them to overcome hypoxia and develop resistance to anti-VEGF drugs. researchgate.net

Another layer of resistance involves modifications within the tumor microenvironment and the cancer cells themselves. This can include the upregulation of receptor tyrosine kinases, loss of endothelial cell dependence on VEGF due to VEGFR-2 downregulation, and genetic alterations in tumor cells, such as p53 inactivation, which makes them less sensitive to hypoxia-induced apoptosis. nih.govnih.gov

Strategies to overcome this resistance are being actively investigated in preclinical models. One promising approach is the simultaneous inhibition of multiple angiogenic pathways. nih.gov For example, inhibiting FGF receptor signaling or ANG2 has been shown to increase the efficacy of VEGF signaling inhibitors in preclinical tumor models. nih.gov The development of multi-targeted tyrosine kinase inhibitors that act on VEGFR and other receptors like PDGFR and FGFR represents a clinical application of this strategy. researchgate.net

Investigation of VEGFR-2 Independent Pathways

While VEGFR-2 is a primary mediator of angiogenesis, research has uncovered several VEGFR-2 independent pathways that can drive the formation of new blood vessels. Understanding these pathways is crucial for developing more comprehensive anti-angiogenic therapies.

One significant mechanism is the ligand-independent activation of VEGFR-2. Mechanical forces, such as shear stress from blood flow, can induce a conformational change in VEGFR-2, leading to its activation and downstream signaling without the need for VEGF binding. frontiersin.org This mechanotransduction involves the formation of a complex between VEGFR-2 and other cell adhesion molecules. frontiersin.org

Furthermore, several molecules have been identified that can induce angiogenesis independently of the VEGF/VEGFR-2 axis. For example, galectin-1, a protein found in various tumors resistant to anti-VEGF therapy, can bind to N-glycans on VEGFR-2, causing its internalization and signaling in a VEGF-independent manner. karger.com Dickkopf-1 (DKK-1) has also been shown to induce angiogenesis by regulating VEGFR-2, independent of its role in the Wnt signaling pathway. oncotarget.com In preclinical models, DKK-1 stimulation led to increased expression of VEGFR-2 and phosphorylation of its downstream targets, Akt and Erk. oncotarget.com

Other factors that can promote VEGF-independent angiogenesis include:

Fibroblast Growth Factor-2 (FGF-2): This growth factor is a critical regulator of cell proliferation and angiogenesis and has been shown to induce VEGF-independent angiogenesis in non-small cell lung cancer (NSCLC) cell lines. karger.com

Cyclooxygenase-2 (COX-2) induced Prostaglandin E2 (PGE2): Overproduction of PGE2 by COX-2 can drive VEGF/VEGFR-2-independent tumor angiogenesis in colorectal and breast cancer cell lines. karger.com

These findings highlight the complexity of tumor angiogenesis and underscore the need for therapeutic strategies that target multiple pathways to effectively inhibit blood vessel formation.

Combinatorial Approaches in Preclinical Studies

To enhance the efficacy of VEGFR-2 inhibition and overcome resistance, preclinical studies have extensively explored combination therapies. These approaches involve pairing VEGFR-2 inhibitors with other anti-angiogenic agents or with conventional cancer treatments.

Combination with Other Antiangiogenic Agents

The rationale for combining different anti-angiogenic agents is to target multiple pathways involved in vessel formation, a strategy known as "horizontal blockade." aacrjournals.org Preclinical evidence strongly supports this approach. For example, the dual inhibition of VEGFR and fibroblast growth factor receptor (FGFR) has shown improved outcomes in several cancer models. mdpi.com Similarly, the simultaneous inhibition of both VEGF and Angiopoietin-2 (Ang-2) has led to significant reductions in tumor growth and vascularization compared to VEGF inhibition alone in preclinical studies. mdpi.com

A notable preclinical example is the combination of a vascular disrupting agent (VDA), which destroys existing tumor blood vessels, with a VEGFR-2 inhibitor. The VDA ZD6126 combined with the VEGFR-2 tyrosine kinase inhibitor (TKI) vandetanib (B581) resulted in a 3.5- to 6-fold greater delay in tumor growth compared to either monotherapy in xenograft models. aacrjournals.org Another study combining the anti-VEGF antibody bevacizumab with the VDA combretastatin (B1194345) A1 phosphate (B84403) (OXi4503) showed significantly enhanced tumor growth delay in a renal cancer xenograft model. aacrjournals.org

The table below summarizes key preclinical findings for combination anti-angiogenic therapies.

Combination AgentsCancer ModelKey Preclinical FindingReference
Cediranib (VEGFR-1,2,3 TKI) + Bevacizumab (anti-VEGF)Human head and neck cancer cell line (CAL33)Significant tumor growth reduction compared to either agent alone; combination abrogated the increase in tumoral VEGF secretion seen with single-agent therapy. aacrjournals.org
Semaxinib (VEGFR-2 inhibitor) + SU6668 (PDGFR, VEGFR, FGFR inhibitor)Rip1-Tag2 mouse model of pancreatic neuroendocrine tumorsGreater benefit observed with the combination compared to monotherapy. aacrjournals.org
Lenvatinib + Regorafenib (multi-kinase inhibitors)Breast cancer cell lines (MCF-7 and MDA-MB-231)Synergistic interaction in reducing cell survival and a marked decrease in the angiogenic potential in tube formation assays. mdpi.com

Synergistic Effects with Conventional Therapies (e.g., chemotherapy, radiation)

VEGFR-2 inhibitors have been shown to act synergistically with traditional cancer treatments like chemotherapy and radiation. The proposed mechanisms include the "normalization" of the tumor vasculature by the anti-angiogenic agent, which improves the delivery and efficacy of cytotoxic drugs and enhances tumor oxygenation, thereby increasing radiosensitivity. nih.gov

Preclinical studies have demonstrated the benefits of these combinations across various cancer types. For instance, the combination of the VEGFR-2 antibody DC101 with low-dose doxorubicin (B1662922) effectively inhibited angiogenesis and tumor growth in soft tissue sarcoma mouse xenografts. amegroups.orgamegroups.cn In a nasopharyngeal carcinoma model, the combination of apatinib (B926) (a VEGFR-2 TKI) and cisplatin (B142131) resulted in a synergistic antitumor effect. oncotarget.com The study hypothesized that apatinib inhibits angiogenesis while cisplatin's cytotoxicity reduces VEGF secretion, further inhibiting blood vessel growth. oncotarget.com

The combination of VEGFR-2 inhibitors with radiation has also shown promise. In human glioblastoma xenografts, the optimal timing of radiation coincided with the "normalization window" of the tumor vasculature induced by the anti-VEGF antibody DC101, leading to decreased hypoxia and a synergistic effect. nih.gov

The table below highlights key preclinical studies combining VEGFR-2 inhibitors with conventional therapies.

VEGFR-2 InhibitorConventional TherapyCancer ModelKey Preclinical FindingReference
LenvatinibFOLFOX (chemotherapy)Hepatocellular carcinoma (PDX and XDOTS models)Combination led to a higher tumor growth inhibition rate and significantly inhibited phosphorylation of VEGFR2, RET, and ERK compared to individual therapies. tandfonline.com
DC101 (anti-VEGFR-2 antibody)RadiationHuman glioblastoma xenograftsSynergistic effect observed when irradiation was timed with vessel normalization and decreased hypoxia induced by DC101. nih.gov
Ramucirumab (anti-VEGFR-2 antibody)DocetaxelProstate cancer mouse modelCombination therapy was more effective in reducing tumor growth and angiogenesis than either monotherapy. oaepublish.com
Sevacizumab (anti-VEGF antibody)Oxaliplatin/5-FluorouracilHepatocellular carcinoma xenograftsCombination synergistically inhibited tumor growth by inducing cell apoptosis. scispace.com

Integration of Computational Methods for Future Discovery

Computational methods, particularly machine learning and artificial intelligence (AI), are becoming increasingly integral to the discovery and design of novel VEGFR-2 kinase inhibitors. These in silico techniques accelerate the identification of promising drug candidates and provide insights into their mechanisms of action. researchgate.net

Machine Learning and Artificial Intelligence in Drug Design

Machine learning (ML) models are being developed to predict the activity of potential VEGFR-2 inhibitors, significantly streamlining the drug discovery process. nih.govresearchgate.net These models are trained on large datasets of known inhibitors and their biological activities (e.g., IC50 values). tandfonline.comnih.gov By learning the relationships between molecular structures and inhibitory potential, these models can rapidly screen vast virtual libraries of compounds to identify novel candidates. nih.gov

For example, a classification study using the KNIME platform and various ML algorithms (including random forest and gradient boosted trees) successfully built models to identify potential VEGFR-2 inhibitors from a large database. nih.gov Another study utilized a graph neural network, a form of deep learning, to screen a Chinese medicine monomer database, leading to the identification of three compounds that effectively inhibited VEGFR-2. tandfonline.com

The table below presents examples of machine learning models applied to VEGFR-2 inhibitor discovery.

Machine Learning ApproachKey Finding/OutcomeReference
Classification models (LR, kNN, DT, RF, GBT) using KNIMEDeveloped an automated classifier model for screening and designing VEGFR-2 inhibitors with high F1 scores (e.g., 0.87 for RF and GBT). nih.govresearchgate.net
Graph Neural NetworkIdentified six candidate compounds from a Chinese medicine database, with three showing significant VEGFR-2 inhibition in kinase assays. tandfonline.com
Support Vector Machine (SVM)An SVM model with a radial basis function kernel achieved an accuracy of 81.8% in classifying potent VEGFR-2 inhibitors. nih.gov
AI-based histopathology modelA deep learning model analyzing tumor histopathology images (DL Angio) was able to predict response to anti-angiogenic therapy in renal cancer patients. nih.gov

These computational strategies, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, not only help in identifying new inhibitors but also in understanding the key molecular interactions required for binding to VEGFR-2. researchgate.netnih.gov The integration of AI and machine learning is poised to revolutionize the design of more potent and selective VEGFR-2 kinase inhibitors for cancer therapy. frontiersin.org

Computational Modeling for Hit-to-Lead Optimization

In the quest for novel and more effective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors, computational modeling has become an indispensable tool for accelerating the hit-to-lead optimization process. This phase of drug discovery focuses on transforming initial "hit" compounds, identified from screening, into more potent and drug-like "lead" candidates. For inhibitors built around the indolin-2-one scaffold, such as VEGF Receptor 2 Kinase Inhibitor II, these computational approaches provide deep insights into structure-activity relationships (SAR), guiding the rational design of improved analogues.

The indolin-2-one core is a privileged scaffold in kinase inhibitor design, famously represented by the FDA-approved drug Sunitinib. mdpi.comscirp.org Computational strategies leverage the known binding modes of such compounds to refine new molecular entities. The primary goal is to enhance inhibitory potency, improve selectivity against other kinases, and optimize pharmacokinetic properties. Key computational techniques employed in this optimization process include molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Molecular Docking and Structure-Based Design

Molecular docking is a cornerstone of hit-to-lead optimization. It simulates the interaction between a ligand and the target protein's binding site, predicting the preferred orientation and binding affinity. For VEGFR-2, which features a well-defined ATP-binding pocket, docking studies are particularly effective. Researchers utilize crystal structures of VEGFR-2, often in complex with a known inhibitor like Sunitinib (e.g., PDB: 4AGD), to validate their docking protocols. nih.govresearchgate.net Once validated, these protocols are used to screen new designs based on the indolin-2-one scaffold. nih.govresearchgate.net

The typical binding mode for indolin-2-one inhibitors involves the formation of crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Cys919 and Glu917. nih.gov The indolinone core acts as a hydrogen bond donor and acceptor, while other parts of the molecule are designed to occupy adjacent hydrophobic pockets. For instance, in the optimization of novel indolin-2-one derivatives, docking simulations can predict how modifications to the scaffold will affect these key interactions, guiding the synthesis of compounds with enhanced binding affinity. mdpi.comresearchgate.net

A pivotal study on substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones, the specific chemical class of VEGF Receptor 2 Kinase Inhibitor II, elucidated critical SAR data. acs.org It was found that introducing a propionic acid group at the C-3' position of the tetrahydroindole ring resulted in some of the most potent inhibitors against VEGFR-2, FGF-R1, and PDGF-Rβ. acs.org This type of empirical data is invaluable for building and refining computational models to design the next generation of inhibitors.

Pharmacophore Modeling and QSAR

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to VEGFR-2. A typical pharmacophore model for indolin-2-one based inhibitors includes:

A hydrogen bond acceptor/donor group (the indolinone core).

A central aromatic system.

Additional hydrophobic or aromatic regions that interact with the receptor. nih.gov

These models serve as templates for virtual screening of compound libraries to identify new hits or to guide the modification of existing hits.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govresearchgate.net By developing 3D-QSAR models, researchers can create a "map" that shows which regions of a molecule can be modified to increase or decrease potency. This allows for the prediction of the inhibitory activity of virtual compounds before undertaking their chemical synthesis, saving significant time and resources. For example, QSAR studies on oxindole (B195798) derivatives have successfully guided the design of compounds with improved VEGFR-2 inhibitory potency.

In recent research, these computational methods have been integrated to design and evaluate new indolin-2-one derivatives, leading to the identification of compounds with superior potency compared to established drugs like Sunitinib.

Compound IDStructure ModificationVEGFR-2 IC50 (µM) nih.govresearchgate.netAnticancer Activity (MCF-7, IC50 µM) nih.govresearchgate.netReference
Sunitinib Reference Drug0.1394.77 nih.gov
10g Indolin-2-one derivative0.0871.13 (HepG2) nih.govresearchgate.net
17a Indolin-2-one derivative0.0780.74 nih.govresearchgate.net
5b Indolin-2-one derivative0.1604.62 nih.govresearchgate.net
15a Indolin-2-one derivative0.1801.88 nih.govresearchgate.net

The success of compounds like 10g and 17a , which exhibit sub-micromolar IC50 values and are more potent than Sunitinib in vitro, underscores the power of using computational modeling for hit-to-lead optimization. nih.govresearchgate.net These studies confirmed the designed compounds' binding modes through molecular docking, which showed interactions consistent with the pharmacophore model, thereby validating the design strategy. researchgate.net The process ensures that synthetic efforts are focused on molecules with the highest probability of success, ultimately accelerating the journey from a preliminary hit to a viable clinical candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGFR-2-IN-44
Reactant of Route 2
VEGFR-2-IN-44

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.